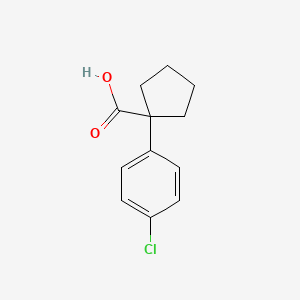

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Description

The exact mass of the compound 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Chlorophenyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNFJEMGWIQMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230636 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80789-69-1 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80789-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust experimental methodologies, ensuring scientific integrity and empowering researchers in their laboratory endeavors.

Introduction: Understanding the Core Molecule

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative featuring a cyclopentane ring and a 4-chlorophenyl substituent.[1][2] Its chemical structure dictates its physical and chemical behaviors, which are critical for applications ranging from a pharmaceutical synthesis intermediate to a precursor for novel materials.[2] Notably, it has been utilized in the synthesis of organotin(IV) complexes that exhibit antitumor activities.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Molecular and Chemical Identity

A unique and unambiguous identification of a chemical substance is the foundation of all scientific inquiry. The following table summarizes the key identifiers for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

| Identifier | Value | Source(s) |

| CAS Number | 80789-69-1 | [1][3] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [1][3] |

| Molecular Weight | 224.68 g/mol | |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | [4] |

| Synonyms | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, Cyclopentanecarboxylic acid, 1-(4-chlorophenyl)- | [3] |

| InChI Key | QJNFJEMGWIQMJT-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)C1(CCCC1)c2ccc(Cl)cc2 |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in various systems, influencing everything from reaction kinetics to biological absorption. The following table presents a summary of the key physicochemical data for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

| Property | Value | Method | Source(s) |

| Melting Point | 162-164 °C | Literature | [2] |

| pKa | 4.26 ± 0.20 | Predicted | [5] |

| LogP | 3.39 | Predicted | [3] |

| Appearance | Cream to grey crystalline powder | Visual Inspection | [2][5] |

| Solubility | Soluble in Methanol | Not Specified | [5] |

Experimental Determination of Physicochemical Properties: Protocols and Insights

To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. This section provides detailed methodologies for the determination of the key physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that provides an indication of purity. A sharp melting range typically signifies a high degree of purity.

Caption: Workflow for Melting Point Determination.

-

Sample Preparation : Ensure the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid sample is completely dry and finely powdered.

-

Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Initial Heating : Rapidly heat the sample to a temperature approximately 15°C below the expected melting point of 162°C.[6][7]

-

Melting Point Determination : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

-

Data Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[6][7] The recorded melting range for a pure compound should be narrow.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Caption: Logic for Potentiometric pKa Determination.

-

Preparation : Accurately weigh a sample of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be required, followed by cooling to room temperature.[8]

-

Titration Setup : Calibrate a pH meter using standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]

-

Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH values against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.[8]

Lipophilicity (LogP) Determination by Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting the pharmacokinetic behavior of a drug candidate.

Caption: Shake-Flask Method for LogP Determination.

-

Solvent Preparation : Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation : Dissolve a known amount of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in one of the pre-saturated phases.

-

Partitioning : Add an equal volume of the other pre-saturated phase to a separatory funnel. Shake the mixture for a sufficient time to allow the compound to partition between the two phases.[10][11]

-

Phase Separation : Allow the mixture to stand until the two phases have completely separated.

-

Quantification : Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Profile Determination

While the compound is known to be soluble in methanol, a comprehensive solubility profile is crucial for formulation development and other applications.

-

Solvent Selection : Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and various organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).

-

Equilibrium Solubility Method : Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation : After equilibration, centrifuge or filter the samples to remove any undissolved solid.

-

Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

-

Reporting : Express the solubility in terms of mg/mL or mol/L for each solvent.

Synthesis and Reactivity

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a valuable synthetic intermediate. It can be prepared through various organic synthesis routes, often involving the functionalization of a cyclopentane derivative. Its carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and conversion to an acid chloride, paving the way for the synthesis of more complex molecules. A notable application is its reaction with diorganotin(IV) oxides or dichlorides to form organotin(IV) complexes with potential antitumor properties.[2]

Conclusion

The physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid presented in this guide provide a solid foundation for its application in research and development. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can confidently determine these properties in their own laboratories. By understanding and applying this knowledge, scientists can better predict the behavior of this compound and unlock its full potential in their synthetic and medicinal chemistry programs.

References

-

SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]

-

Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Lokey Lab Protocols. Shake Flask logK. (2017-03-06). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXYLIC ACID | 80789-69-1 [chemicalbook.com]

- 3. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | SIELC Technologies [sielc.com]

- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXYLIC ACID CAS#: 80789-69-1 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Chlorophenyl)cyclopentanecarboxylic acid mechanism of action

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: From Synthetic Intermediate to Bioactive Derivatives

Abstract

This technical guide provides a comprehensive analysis of 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS No. 80789-69-1). Diverging from a traditional mechanism of action whitepaper, this document elucidates the primary role of this compound as a versatile chemical intermediate in pharmaceutical research and development. The core focus shifts from the compound's intrinsic biological activity to the synthesis and well-documented mechanism of action of its most significant derivatives: organotin(IV) carboxylate complexes. We will explore the synthetic pathways leading to these complexes and delve into their potent in vitro antitumor activities, detailing the molecular mechanisms that underpin their cytotoxicity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the utility of 1-(4-chlorophenyl)cyclopentanecarboxylic acid as a scaffold for creating novel, biologically active molecules.

Compound Profile: 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a solid organic compound characterized by a cyclopentane ring and a 4-chlorophenyl group attached to the same carbon atom that bears a carboxylic acid moiety.[1][2] Its rigid backbone and the presence of a reactive carboxylic acid group make it a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 80789-69-1 | [3] |

| Molecular Formula | C₁₂H₁₃ClO₂ | [3] |

| Molecular Weight | 224.69 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 162-164 °C | [1] |

| InChI Key | QJNFJEMGWIQMJT-UHFFFAOYSA-N | [1][2] |

Core Application: A Scaffold for Bioactive Molecules

Current scientific literature establishes that 1-(4-chlorophenyl)cyclopentanecarboxylic acid is not recognized as a therapeutic agent with a direct mechanism of action. Instead, its significance lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of anti-inflammatory, analgesic, and central nervous system (CNS) targeted drugs.[3] The most extensively studied and published application is its use as a ligand in the synthesis of organotin(IV) complexes, which exhibit potent antitumor properties.[1]

Synthesis of Bioactive Organotin(IV) Derivatives

The carboxylic acid group of 1-(4-chlorophenyl)cyclopentanecarboxylic acid serves as a reactive handle for coordination with metal centers. A notable application is its reaction with diorganotin(IV) oxides or dichlorides to form mononuclear or polynuclear organotin(IV) carboxylate complexes.[3]

Figure 1: General synthetic scheme for the formation of organotin(IV) carboxylate complexes from 1-(4-chlorophenyl)cyclopentanecarboxylic acid (HL).

Experimental Protocol: Synthesis of Diorganotin(IV) Dicarboxylates

This protocol is a generalized representation based on the synthesis of compounds like [Me₂Sn(L)₂] and [(n)Bu₂Sn(L)₂], where L is the deprotonated 1-(4-chlorophenyl)-1-cyclopentanecarboxylate ligand.[3]

Materials:

-

1-(4-Chlorophenyl)cyclopentanecarboxylic acid (HL)

-

Diorganotin(IV) dichloride (e.g., Dimethyltin dichloride) OR Diorganotin(IV) oxide (e.g., Di-n-butyltin oxide)

-

Potassium hydroxide (KOH) (if using diorganotin dichloride)

-

Methanol (anhydrous and undried)

-

Benzene (anhydrous)

-

Standard reflux and stirring apparatus

Procedure (Method A: from Diorganotin Dichloride):

-

Dissolve 1-(4-chlorophenyl)cyclopentanecarboxylic acid (2 mmol) and KOH (2 mmol) in undried methanol (30 mL).

-

Stir the solution at room temperature for 15 minutes.

-

Add a solution of the appropriate dialkyltin(IV) dichloride (1 mmol) in methanol (10 mL) dropwise to the mixture.

-

Stir the resulting mixture at room temperature for 8-12 hours.

-

Remove the precipitated KCl by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure complex.

Procedure (Method B: from Diorganotin Oxide):

-

Suspend di-n-butyltin oxide (1 mmol) in a mixture of dry benzene and methanol (40 mL total, 1:1 v/v).

-

Add 1-(4-chlorophenyl)cyclopentanecarboxylic acid (2 mmol) to the suspension.

-

Heat the mixture to reflux with stirring for 8 hours. The reaction mixture should become clear.

-

Remove the solvent under vacuum to yield the crude product.

-

Wash the crude product with n-hexane and recrystallize from a suitable solvent to obtain the pure complex.

Mechanism of Action: Antitumor Activity of Organotin(IV) Derivatives

While the parent carboxylic acid is inactive, its organotin(IV) derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines.[3] The general mechanism for the antitumor action of organotin compounds involves the induction of apoptosis, a form of programmed cell death.[4][5]

The Apoptotic Cascade

The cytotoxic effects of organotin(IV) complexes are primarily mediated through the mitochondrial or "intrinsic" pathway of apoptosis. This complex signaling cascade involves several key events:

-

Increased Intracellular Calcium: Organotin compounds can disrupt intracellular calcium ([Ca²⁺]i) homeostasis, leading to a rapid increase in cytosolic calcium levels.[3]

-

Mitochondrial Disruption & ROS Generation: The elevated [Ca²⁺]i and direct interaction of the organotin complex with mitochondria lead to the generation of Reactive Oxygen Species (ROS) and a loss of the mitochondrial membrane potential.[3][6]

-

Cytochrome c Release: The compromised mitochondrial membrane releases key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[3][6]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the assembly of the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[5] Some organotin compounds can also activate caspase-8, suggesting a potential crosstalk with the extrinsic apoptotic pathway.[5]

-

DNA Fragmentation: Activated caspases ultimately lead to the fragmentation of the cell's DNA, a hallmark of apoptosis.[3]

Figure 2: Proposed mechanism of apoptosis induction in cancer cells by organotin(IV) complexes derived from 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

In Vitro Cytotoxicity Data

The antitumor activities of several diorganotin(IV) dicarboxylates derived from 1-(4-chlorophenyl)cyclopentanecarboxylic acid were evaluated against four human cancer cell lines. The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.[3]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Organotin(IV) Complexes

| Compound | HL-60 (Leukemia) | BGC-823 (Gastric) | Bel-7402 (Hepatoma) | KB (Nasopharynx) |

| [Me₂Sn(L)₂] (1) | 0.98 | 1.34 | 1.56 | 1.12 |

| [Et₂Sn(L)₂] (2) | 0.45 | 0.67 | 0.88 | 0.53 |

| [(n)Bu₂Sn(L)₂] (3) | 0.19 | 0.25 | 0.31 | 0.21 |

| [(n)Oct₂Sn(L)₂] (4) | 1.15 | 1.42 | 1.89 | 1.23 |

| [Ph₂Sn(L)₂] (5) | 0.21 | 0.28 | 0.35 | 0.24 |

Data synthesized from the findings reported in Shang et al., 2011.[3] L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylate.

Field Insight: The data reveals a clear structure-activity relationship. The dibutyltin and diphenyltin complexes (3 and 5 ) exhibit the highest potency. The study correlated this enhanced activity with the electrochemical properties of the complexes, noting that the most active compounds were those that were easiest to reduce.[3] This suggests that redox activity may play a crucial role in their mechanism of action, possibly by facilitating the generation of ROS within the cell.

Analytical Methodologies

Protocol: HPLC Analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

This protocol provides a general method for the purity assessment of the parent compound via reverse-phase HPLC.[1]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition software

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS compatibility). A typical starting gradient could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (or λmax determined by UV scan)

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a blank (mobile phase), followed by the prepared sample solution.

-

Analysis: Record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

1-(4-Chlorophenyl)cyclopentanecarboxylic acid stands as a testament to the importance of versatile intermediates in modern drug discovery. While devoid of a significant pharmacological action on its own, it serves as a valuable and effective scaffold for the construction of novel metal-based therapeutic candidates. The organotin(IV) complexes derived from this acid demonstrate potent in vitro antitumor activity, inducing cancer cell death through a well-orchestrated apoptotic mechanism centered on mitochondrial disruption and caspase activation. This guide underscores the necessity of looking beyond the immediate biological properties of a compound to appreciate its full potential as a foundational element in the synthesis of next-generation bioactive molecules. Further research into the in vivo efficacy and safety of these organotin derivatives is a logical and promising next step in their developmental pathway.

References

-

Stridh, H., Orrenius, S., & Hampton, M. B. (2001). Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes. Chemical Research in Toxicology, 14(7), 872-879*. [Link]

-

Shang, X., Li, Q., Zhang, R., et al. (2011). Syntheses, molecular structures, electrochemical behavior, theoretical study, and antitumor activities of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. Journal of Inorganic Biochemistry, 105(11), 1431-1441*. [Link]

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid. MySkinRecipes.com. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID. MatrixFineChemicals.com. [Link]

-

Marin-García, P., Atanzio, A., Pellerito, C., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Molecules, 26(15), 4443*. [Link]

-

Stocco, F., Stancin, C., & Bordin, F. (2000). Organotins induce apoptosis by disturbance of and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes. Toxicology and Applied Pharmacology, 169(2), 164-173*. [Link]

-

Costa, M. A., Pellerito, L., Izzo, V., et al. (2006). Diorganotin(IV) and triorganotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine induce apoptosis in A375 human melanoma cells. Cancer Letters, 238(2), 284-294*. [Link]

Sources

- 1. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | SIELC Technologies [sielc.com]

- 2. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diorganotin(IV) and triorganotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine induce apoptosis in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. While a definitive, publicly available crystal structure for this compound is not currently reported in crystallographic databases such as the Cambridge Structural Database (CSD), this document furnishes a detailed roadmap for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. By leveraging established methodologies and drawing parallels with structurally related compounds, this guide offers field-proven insights into the experimental choices and theoretical underpinnings necessary for the complete structural elucidation of this molecule. The potential biological significance of this compound, particularly in the synthesis of anti-inflammatory and analgesic drugs, underscores the importance of understanding its three-dimensional structure for rational drug design and structure-activity relationship studies.[1]

Introduction: The Significance of Crystalline Structure in Drug Discovery

The three-dimensional arrangement of atoms within a crystalline solid is a fundamental determinant of its physical and chemical properties. In the pharmaceutical sciences, the crystal structure of an active pharmaceutical ingredient (API) influences critical parameters such as solubility, dissolution rate, bioavailability, and stability. Therefore, the precise determination of a molecule's crystal structure is a cornerstone of modern drug development. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (C₁₂H₁₃ClO₂) is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing compounds with potential therapeutic applications.[2] Its molecular structure, featuring a cyclopentane ring, a carboxylic acid group, and a 4-chlorophenyl moiety, presents an interesting case for the study of intermolecular interactions that govern crystal packing. This guide will provide the necessary protocols and theoretical background to empower researchers to undertake the crystallographic analysis of this compound.

Synthesis and Purification of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

A reliable supply of high-purity material is a prerequisite for the growth of single crystals suitable for X-ray diffraction. The following protocol outlines a plausible synthetic route and purification strategy for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, adapted from established methodologies for related compounds.

Proposed Synthetic Pathway

A common route to this class of compounds involves the reaction of a suitable Grignard reagent with a cyclic ketone, followed by dehydration and oxidation, or via nucleophilic substitution reactions. For the title compound, a Favorskii rearrangement of an appropriate α-halo ketone could also be a viable synthetic strategy.

Experimental Protocol: Synthesis

A probable synthetic approach involves a multi-step process, which could be adapted from procedures for similar cycloalkyl carboxylic acids. One such general approach is the Favorskii rearrangement.[3]

Step-by-step Protocol:

-

Preparation of the Precursor: The synthesis would likely begin with the preparation of an α-halocyclohexanone derivative.

-

Favorskii Rearrangement: The α-halocyclohexanone is then treated with a base, such as sodium methoxide, to induce the Favorskii rearrangement, yielding a cyclopentanecarboxylic acid ester.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed under acidic or basic conditions to afford the desired 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

-

Work-up and Isolation: The crude product is isolated by extraction and then purified.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of solvent is critical for successful recrystallization.

Step-by-step Protocol for Recrystallization:

-

Solvent Selection: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water) to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

-

Dissolution: In a suitable flask, dissolve the crude 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in the minimum amount of the chosen boiling solvent.

-

Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, well-defined crystals.

-

Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

The purity of the recrystallized product should be assessed by measuring its melting point (reported as 162-164 °C) and by spectroscopic methods (e.g., NMR, IR).

Single Crystal Growth

The growth of a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[5] The slow evaporation of a saturated solution is a widely used and effective method for growing single crystals of organic molecules.[6]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Prepare a Saturated Solution: Prepare a saturated solution of the purified 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in a suitable solvent (identified during recrystallization trials) at room temperature.

-

Filtration: Filter the solution through a syringe filter into a clean, small beaker or vial.

-

Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the solution.

Visualizing the Path to Structure: The Crystallographic Workflow

The journey from a purified compound to a refined crystal structure follows a well-defined path. The following diagram illustrates the key stages of this workflow.

Caption: The workflow for determining the crystal structure of a small molecule.

X-ray Crystallography: Deciphering the Molecular Blueprint

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the intensities of the diffracted X-rays are measured at various angles.

Structure Solution and Refinement

The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.

Predictive Analysis of the Crystal Structure

In the absence of an experimentally determined structure, we can make informed predictions about the likely crystal packing and intermolecular interactions of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid based on the known structures of similar molecules and the principles of crystal engineering.

The Carboxylic Acid Dimer: A Key Supramolecular Synthon

Carboxylic acids have a strong tendency to form hydrogen-bonded dimers in the solid state. This is a highly robust and predictable supramolecular synthon. It is therefore highly probable that 1-(4-Chlorophenyl)cyclopentanecarboxylic acid will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.

Visualizing Intermolecular Interactions: The Carboxylic Acid Dimer

The following diagram illustrates the expected hydrogen-bonded dimer formation.

Caption: The expected hydrogen-bonded carboxylic acid dimer.

Other Potential Intermolecular Interactions

Beyond the primary carboxylic acid dimer, other weaker intermolecular interactions will likely play a role in the overall crystal packing. These may include:

-

C-H···O interactions: The hydrogen atoms of the cyclopentane and phenyl rings may form weak hydrogen bonds with the oxygen atoms of the carboxylic acid groups.

-

π-π stacking: The aromatic chlorophenyl rings may engage in π-π stacking interactions.

-

Halogen bonding: The chlorine atom may participate in halogen bonding with electronegative atoms in neighboring molecules.

The interplay of these various interactions will determine the final crystal structure. A comparative analysis with the known crystal structure of the closely related 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid would provide valuable insights into the likely packing motifs.

Quantitative Data Summary

While the crystallographic data for the title compound is yet to be determined, the following table summarizes its known physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₂ | |

| Molecular Weight | 224.68 g/mol | |

| Melting Point | 162-164 °C | |

| Appearance | White to off-white solid |

Conclusion

This technical guide has provided a comprehensive overview of the necessary steps to determine the crystal structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. Although the structure is not yet publicly available, the protocols for synthesis, purification, and single crystal growth, combined with the principles of X-ray crystallography and predictive analysis of intermolecular interactions, offer a complete framework for its elucidation. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial insights for the design of new therapeutic agents.

References

-

Ravindrachary, V., et al. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one. Journal of Crystal Growth, 275(1-2), e183-e188. [Link]

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid. Retrieved from [Link]

- Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 543-545.

- Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 31(2), 187-204.

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-chlorophenyl)cyclopentanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

-

KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

G. P. A. (2017). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.

- Barakat, A., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5824.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 3. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomphysics.net [uomphysics.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications

Abstract

The determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in numerous drug discovery and life science research workflows, including high-throughput screening (HTS) and compound library management.[1] This technical guide provides an in-depth examination of the solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in DMSO. While specific quantitative solubility data for this compound is not widely published, this paper synthesizes the core principles of its physicochemical properties and its interaction with DMSO to provide a robust theoretical framework. Furthermore, it presents a detailed, field-proven experimental protocol for accurately determining its solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of handling this and structurally similar compounds.

Introduction

Overview of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a small organic molecule featuring a cyclopentane ring and a carboxylic acid functional group, substituted with a 4-chlorophenyl moiety. Its structure makes it a potential building block or fragment in medicinal chemistry for the synthesis of more complex, biologically active molecules.[2] Understanding its fundamental physicochemical properties, particularly its solubility, is paramount for its effective use in any research or development context.

Dimethyl Sulfoxide (DMSO): A Premier Solvent in Research

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar organic compounds.[1][3][4] This "universal" solvent capability, combined with its miscibility with water and other organic solvents, has established DMSO as the industry standard for preparing high-concentration stock solutions for biological assays and compound storage.[1][5] Its high boiling point (189°C) also minimizes evaporation, ensuring concentration accuracy during experiments.[1][6]

The Critical Role of Solubility Data

Accurate solubility data is a critical gatekeeper in the early stages of drug discovery. Poor solubility can lead to a host of experimental artifacts, including unreliable bioassay results, precipitation in automated systems, and an underestimation of a compound's true potency.[7][8] Establishing a compound's solubility limit in DMSO is therefore not merely a procedural step but a crucial measure to ensure data integrity and the efficient allocation of resources.[9]

Physicochemical Properties and Molecular Interactions

A predictive understanding of solubility begins with an analysis of the solute and solvent properties.

Properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₂ | [10][11] |

| Molecular Weight | 224.69 g/mol | [11] |

| IUPAC Name | 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | [10][11] |

| Structure | A cyclopentane ring with a carboxylic acid and a 4-chlorophenyl group attached to the same carbon. | [10][12] |

| Predicted XlogP | 3.4 | [12] |

Properties of Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [1] |

| Molecular Weight | 78.13 g/mol | [1] |

| Type | Polar Aprotic Solvent | [3][6] |

| Boiling Point | 189 °C (372 °F) | [1][6] |

| Key Feature | Highly hygroscopic; readily absorbs moisture from the air. | [9] |

Theoretical Factors Governing Solubility

The solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in DMSO is governed by a balance of intermolecular forces.

-

Favorable Interactions: The polar carboxylic acid group (-COOH) is the primary driver of solubility in polar DMSO. The acidic proton of the carboxylic acid can form a strong hydrogen bond with the highly polar sulfoxide oxygen atom of DMSO, which acts as an excellent hydrogen bond acceptor.

-

Unfavorable Interactions & Key Challenges: While the compound possesses a polar functional group, the bulk of the molecule, consisting of the chlorophenyl and cyclopentane rings, is nonpolar and hydrophobic. More critically, carboxylic acids as a class can be prone to precipitation in DMSO, a tendency that is significantly enhanced by the presence of water.[13] DMSO is a poor solvent for the corresponding carboxylate anion. Any absorbed water can facilitate the deprotonation of the carboxylic acid, and the resulting anion is poorly solvated by DMSO, leading to crystallization or precipitation.[13]

Experimental Determination of Solubility

This section outlines a robust, multi-stage protocol to determine the solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in DMSO. This protocol is designed to be self-validating by incorporating both qualitative and quantitative checkpoints.

Principle of the Method

The protocol involves preparing a high-concentration stock solution (e.g., 100 mM) and assessing solubility through visual inspection, followed by a confirmatory quantitative analysis using ¹H NMR spectroscopy.[8][9] The NMR analysis validates that the compound is fully dissolved at the target concentration and has not degraded.

Materials and Reagents

-

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

-

Anhydrous, deuterated dimethyl sulfoxide (DMSO-d₆)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

-

5 mm NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Protocol for Solubility Assessment

Part A: Stock Solution Preparation (Target: 100 mM)

-

Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 100 mM stock solution. (Mass = 0.1 mol/L * Volume (L) * 224.69 g/mol ).

-

Weigh Compound: Accurately weigh the calculated mass into a sterile, dry microcentrifuge tube. Rationale: Precision at this stage is critical for an accurate final concentration.

-

Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO-d₆ to the tube. Rationale: Using anhydrous DMSO-d₆ is imperative to minimize water contamination, which can negatively impact solubility and add a large water peak to the NMR spectrum.[9]

-

Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[9] If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming (e.g., to 37°C) can be applied cautiously, but be aware of potential compound degradation.[9]

-

Equilibration: Allow the solution to sit at room temperature for at least one hour to reach equilibrium.

Part B: Qualitative Assessment

-

Visual Inspection: Carefully inspect the solution against a light source. A properly dissolved compound will yield a clear, particulate-free solution. The presence of any visible precipitate, cloudiness, or undissolved material indicates that the compound is not soluble at 100 mM.

Part C: Quantitative Confirmation via ¹H NMR

-

Prepare Diluted Sample: Prepare a 1 mM sample for NMR analysis by performing a 1:100 dilution of the stock solution (e.g., 10 µL of the 100 mM stock into 990 µL of pure DMSO-d₆).[9] Rationale: Dilution ensures the NMR signal is within the optimal dynamic range for quantification and confirms the stock is suitable for creating lower-concentration daughter plates.

-

Transfer to NMR Tube: Transfer approximately 0.6 mL of the 1 mM solution into a clean, dry NMR tube.

-

Acquire Spectrum: Acquire a standard one-dimensional proton (¹H) NMR spectrum. Ensure the sample has equilibrated to the probe temperature (e.g., 298 K).[9]

-

Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic peaks of the compound and compare them to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation

-

Soluble: The 100 mM stock solution is visually clear, and the ¹H NMR spectrum of the 1 mM sample shows sharp peaks with the expected signal-to-noise ratio and integrals, confirming the compound is fully in solution at the target concentration.

-

Partially Soluble / Insoluble: The 100 mM stock solution contains visible precipitate, or the NMR spectrum shows significantly lower signal intensity than expected or broad lines, which may indicate aggregation or insolubility.[9] In this case, the process should be repeated at a lower target concentration (e.g., 50 mM or 10 mM).

Practical Considerations and Best Practices

-

Hygroscopicity: DMSO readily absorbs atmospheric water, which can significantly decrease the solubility of many compounds, especially carboxylic acids.[9][13] Always use anhydrous DMSO from a freshly opened bottle or properly stored container and minimize its exposure to air.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce precipitation or crystallization of compounds from DMSO stock solutions.[9][13] It is best practice to prepare fresh solutions or, if storing, to aliquot stock solutions into single-use volumes to avoid cycling.

-

Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time.[9] It is advisable to store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers and to periodically check their purity if stored for extended periods.[9]

-

Safety: DMSO can facilitate the absorption of dissolved substances through the skin.[1] Always wear appropriate personal protective equipment (PPE), including suitable gloves (e.g., nitrile gloves may not be sufficient for prolonged exposure; butyl rubber or laminate gloves are often recommended), when handling DMSO solutions.

Conclusion

References

- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

- Dimethyl Sulfoxide (DMSO)

- How can dimethyl sulfoxide enhance solubility in lab applic

- Design of a Modified Kinetic Solubility Determination Method at Labor

- Dimethyl sulfoxide. Wikipedia.

- MultiScreen Solubility Filter Pl

- DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

- DMSO Physical Properties. gChem Global.

- 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | C12H13ClO2 | CID 97447. PubChem.

- 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2). PubChemLite.

- Samples in DMSO: What an end user needs to know.

- Buy 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | 1225482-69-8. Smolecule.

- Dimethyl Sulfoxide (DMSO)

- 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Buy 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | 1225482-69-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. quora.com [quora.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | C12H13ClO2 | CID 97447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 12. PubChemLite - 1-(4-chlorophenyl)cyclopentanecarboxylic acid (C12H13ClO2) [pubchemlite.lcsb.uni.lu]

- 13. ziath.com [ziath.com]

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid (CAS No. 80789-69-1)

This guide provides an in-depth technical overview of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and its significant application in the development of novel therapeutic agents.

Introduction and Chemical Identity

1-(4-Chlorophenyl)cyclopentanecarboxylic acid, with the CAS number 80789-69-1, is a carboxylic acid derivative featuring a cyclopentane ring substituted with a 4-chlorophenyl group. This unique structure, combining both aliphatic and aromatic moieties, makes it a valuable building block in medicinal chemistry. The presence of the chlorophenyl group can significantly influence the molecule's electronic properties and biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₂ | |

| Molecular Weight | 224.68 g/mol | |

| Appearance | Cream to grey crystalline powder or crystals | |

| Melting Point | 162-164 °C | |

| Purity | Typically ≥98% |

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid can be achieved through a multi-step process commencing with the formation of a key nitrile intermediate followed by hydrolysis. This pathway is selected for its reliability and scalability in a laboratory setting.

Diagram of the Synthesis Workflow

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This step involves the alkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions. The phase-transfer catalyst facilitates the reaction between the water-soluble base and the organic-soluble reactants.

-

Reaction Setup: To a solution of 4-chlorophenylacetonitrile (1 equivalent) and 1,4-dibromobutane (1.1 equivalents) in a suitable organic solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents).

-

Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v, 3-4 equivalents).

-

Reaction Conditions: Heat the mixture to 60-70°C and maintain stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclopentanecarbonitrile, which can be purified by vacuum distillation or recrystallization.

Step 2: Hydrolysis to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 1-(4-chlorophenyl)cyclopentanecarbonitrile obtained from the previous step.

-

Acid Hydrolysis: Add an excess of aqueous sulfuric acid (e.g., 50-70% v/v).

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC until the starting nitrile is no longer observed.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by filtration, washed thoroughly with cold water to remove excess acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-chlorophenyl)cyclopentanecarboxylic acid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of δ 7.2-7.5 ppm), and multiplets for the methylene protons of the cyclopentane ring (typically in the range of δ 1.6-2.5 ppm). A broad singlet for the carboxylic acid proton will be observed downfield (δ > 10 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon of the cyclopentane ring attached to the aromatic ring, the carboxylic acid carbon (δ > 175 ppm), the aromatic carbons (with characteristic shifts for the carbon bearing the chlorine atom and the ipso-carbon), and the methylene carbons of the cyclopentane ring. |

| FTIR (cm⁻¹) | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C-Cl stretching in the fingerprint region. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the cyclopentane ring. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. A typical reverse-phase method can be employed.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm).

Application in Drug Development: A Precursor to Antitumor Agents

The primary and most significant application of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is as a ligand in the synthesis of organotin(IV) complexes with potential antitumor activity.

Synthesis of Organotin(IV) Complexes

1-(4-Chlorophenyl)cyclopentanecarboxylic acid reacts with diorganotin(IV) oxides or dichlorides to form organotin(IV) carboxylates. These reactions are typically straightforward and yield stable complexes.

Mechanism of Antitumor Activity

While the precise mechanism is a subject of ongoing research, it is believed that these organotin(IV) complexes exert their cytotoxic effects through various pathways, including:

-

Interaction with DNA: The complexes may intercalate with or bind to the phosphate backbone of DNA, disrupting its replication and transcription.

-

Induction of Apoptosis: Studies have shown that some organotin(IV) complexes can induce programmed cell death (apoptosis) in cancer cells.

-

Inhibition of Enzymes: These compounds may inhibit key enzymes involved in tumor growth and proliferation.

Diagram of the Application Pathway

Caption: Role as a ligand in developing antitumor agents.

In Vitro Antitumor Activity

Several studies have demonstrated the in vitro cytotoxicity of organotin(IV) complexes derived from 1-(4-Chlorophenyl)cyclopentanecarboxylic acid against a range of human cancer cell lines, including:

-

HL-60 (promyelocytic leukemia)

-

BGC-823 (gastric cancer)

-

Bel-7402 (hepatocellular carcinoma)

-

KB (oral squamous carcinoma)

The bioactivity of these complexes is influenced by the nature of the organic groups attached to the tin atom.

Safety and Handling

1-(4-Chlorophenyl)cyclopentanecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined synthesis and the significant antitumor potential of its organotin(IV) derivatives underscore its importance for researchers and drug development professionals. Further exploration of this compound and its derivatives may lead to the discovery of novel therapeutic agents for the treatment of cancer.

References

-

SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Analogs

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of medicinal chemistry. Among these, the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid framework presents a compelling starting point for the development of potent and selective modulators of biological processes, particularly in the realm of inflammation and immunology. This technical guide provides an in-depth exploration of the biological activities associated with analogs of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, offering a technical narrative grounded in scientific literature for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and the critical structure-activity relationships that govern the efficacy of this promising class of compounds.

Chemical Identity and Synthesis

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a solid, crystalline compound with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.69 g/mol .[1] It serves as a versatile building block for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group.[2]

General Synthesis Pathway

A common synthetic route to the core scaffold and its analogs involves a multi-step process that can be adapted to introduce various substituents. A generalized synthetic workflow is depicted below.

Caption: A generalized synthetic workflow for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid and its analogs.

Anti-Inflammatory and Immunomodulatory Activities

Analogs of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid are primarily investigated for their potential as anti-inflammatory and immunomodulatory agents. The core structure, possessing both a lipophilic chlorophenyl group and a polar carboxylic acid, provides a scaffold that can interact with various biological targets involved in the inflammatory cascade.

In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

A standard and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rodents.[3][4] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis.[4]

-

Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

-

Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

-

Test compound groups (various doses of the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analog, p.o.)

-

-

Induction of Inflammation: One hour after oral administration of the vehicle, positive control, or test compound, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

-

Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[5]

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mechanism of Action: Insights into Molecular Targets

The anti-inflammatory effects of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analogs are likely mediated through the modulation of key inflammatory pathways. Two prominent potential mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the antagonism of the Leukocyte Function-Associated Antigen-1 (LFA-1).

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[6] The carboxylic acid moiety is a common feature in many NSAIDs, as it mimics the interaction of the natural substrate, arachidonic acid, with the active site of the enzyme.[7]

The inhibitory activity of the test compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.[8][9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Heme Cofactor.

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Substrate: Arachidonic Acid.

-

Test Compounds: Dissolved in DMSO and serially diluted.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations or vehicle (DMSO) to the respective wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in immune cell adhesion, migration, and activation through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[10][11] The blockade of the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for inflammatory and autoimmune diseases.[11] Small molecule antagonists of LFA-1 have been developed and show therapeutic potential.[12]

The ability of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analogs to inhibit the LFA-1/ICAM-1 interaction can be assessed using a cell-free binding assay.[13]

Experimental Protocol: LFA-1/ICAM-1 Binding Assay [13]

-

Reagent Preparation:

-

Recombinant human ICAM-1.

-

Purified rat LFA-1.

-

Biotinylated anti-rat LFA-1 monoclonal antibody (that does not block the ICAM-1 binding site).

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Test compounds dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Coat a high-binding 96-well plate with recombinant human ICAM-1 overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Add the test compounds at various concentrations to the wells.

-

Add a mixture of purified rat LFA-1 and biotinylated anti-rat LFA-1 antibody to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound components.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LFA-1/ICAM-1 binding for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

Caption: A simplified diagram of key inflammatory pathways potentially modulated by 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analogs.

Quantification of Pro-Inflammatory Cytokines: TNF-α ELISA

To further elucidate the immunomodulatory effects of these analogs, the quantification of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in serum from the in vivo studies is crucial.

-

Sample Collection: At the end of the in vivo experiment (e.g., 4 hours post-carrageenan injection), collect blood from the animals via cardiac puncture. Allow the blood to clot and then centrifuge to obtain serum. Store the serum at -80°C until analysis.

-

Assay Procedure (using a commercial ELISA kit):

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add standards and serum samples to the wells of the anti-rat TNF-α antibody-coated microplate.

-

Incubate the plate.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-rat TNF-α antibody.

-

Incubate and wash.

-

Add a streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add the TMB substrate solution, leading to color development in proportion to the amount of TNF-α.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of TNF-α in the serum samples by interpolating their absorbance values on the standard curve.

-

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for a large series of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analogs is not extensively documented in a single source, we can infer key relationships from studies on structurally related compounds.[1][14]

| Structural Moiety | Modification | Potential Impact on Biological Activity |

| Carboxylic Acid | Esterification, Amidation | The free carboxylic acid is often crucial for activity, particularly for COX inhibition, by mimicking the substrate.[7] Modifications can alter pharmacokinetics (e.g., creating prodrugs) but may reduce intrinsic activity. |

| 4-Chlorophenyl Group | Substitution on the Phenyl Ring | The nature and position of substituents on the phenyl ring can significantly influence potency and selectivity. Halogen atoms, like chlorine, can enhance binding affinity through hydrophobic and electronic interactions. The position of the substituent (ortho, meta, para) can alter the torsional angle between the phenyl ring and the cyclopentane ring, which can be critical for fitting into the binding pocket of a target protein.[10] |

| Cyclopentane Ring | Ring Size and Rigidity | The cyclopentane ring provides a rigid scaffold that positions the phenyl and carboxylic acid groups in a specific spatial orientation. Altering the ring size to cyclobutane or cyclohexane would change this orientation and likely impact activity. |

Conclusion and Future Directions

The 1-(4-Chlorophenyl)cyclopentanecarboxylic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents. The available evidence suggests that analogs of this compound may exert their effects through multiple mechanisms, including the inhibition of COX enzymes and the antagonism of the LFA-1/ICAM-1 interaction. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro and in vivo evaluation of new analogs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid analogs to establish a comprehensive structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with improved therapeutic profiles for the treatment of inflammatory and autoimmune diseases.

References

- Gearing, A. J., Beckett, P., Christodoulou, M., Churchill, M., Clements, J., Davidson, A. H., ... & Wells, G. (1994). An ELISA for measuring tumour necrosis factor alpha in rat plasma. Journal of immunological methods, 175(1), 29-34.

-

Bio-protocol. (n.d.). Flow cytometry–based ICAM1-binding assay. Retrieved from [Link]

- Wang, M., Yuan, J., Su, K., & Wei, S. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry, 2013.

-

Elabscience. (n.d.). High Sensitivity Rat TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Cohesion Biosciences. (n.d.). Rat TNF alpha ELISA Kit User Manual. Retrieved from [Link]

- Al-Ishaq, R. K., Kubatka, P., Büsselberg, D., & Al-Ishaq, R. K. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 24(17), 3076.

- Salehi, B., Selamoglu, Z., Sevindik, M., Büsselberg, D., & Sharifi-Rad, J. (2019).

- Ballo, N., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 65-72.

-

Cusabio. (n.d.). Rat TNFa(Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

- Morris, C. J. (2003). Carrageenan‐induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4). John Wiley & Sons, Inc..

- Tamura, Y., Tsuruta, M., & Yoshikawa, T. (1999). Development of a cell-free binding assay for rat ICAM-1/LFA-1 interactions using a novel anti-rat LFA-1 monoclonal antibody and comparison with a cell-based assay. Journal of immunological methods, 228(1-2), 69-79.

- Maino, V. C., & Picker, L. J. (1998). Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells.

- Lu, C., & Springer, T. A. (2001). Regulation of integrin affinity on cell surfaces. The EMBO journal, 20(16), 4432-4441.

- Choo, H. Y. P., & Lim, H. S. (2012). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 17(11), 12906-12925.

- Watterson, S. H., Xiao, Z., Dodd, D. S., Tortolani, D. R., Vaccaro, W., Potin, D., ... & Dhar, T. G. M. (2010). Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S, 9R)-9-(4-cyanophenyl)-3-(3, 5-dichlorophenyl)-1-methyl-2, 4-dioxo-1, 3, 7-triazaspiro [4.4] nonan-7-yl) nicotinic acid (BMS-688521). Journal of medicinal chemistry, 53(9), 3814-3830.